VXC-486 phosphate disodium, also known as Fobrepodacin disodium, is a novel compound designed primarily for the treatment of drug-resistant tuberculosis. It is a phosphate prodrug of the active compound VXC-486, which is classified as an aminobenzimidazole. This compound specifically targets gyrase B, an enzyme critical for bacterial DNA replication, making it effective against various strains of Mycobacterium tuberculosis, including those resistant to conventional therapies.
VXC-486 phosphate disodium is derived from the synthesis of VXC-486, which has shown potent antibacterial activity against both drug-sensitive and drug-resistant isolates of Mycobacterium tuberculosis. The classification of this compound falls within the category of antibacterial agents, particularly focusing on its mechanism of action against bacterial gyrase enzymes.
The synthesis of VXC-486 phosphate disodium involves converting SPR719 into its phosphate prodrug form. This transformation enhances the pharmacokinetic properties of the compound, allowing for improved bioavailability and efficacy in vivo. The synthetic route typically includes:
Technical details regarding reaction conditions and yields are often proprietary but generally involve careful control of temperature and pH to optimize the phosphorylation reaction.
The molecular structure of VXC-486 phosphate disodium can be characterized by its chemical formula, which includes elements such as carbon, hydrogen, nitrogen, oxygen, and phosphorus. The structural representation highlights key functional groups that contribute to its biological activity:
Data regarding molecular weight and specific structural configurations can be obtained from chemical databases and spectroscopic analyses such as NMR and mass spectrometry.
VXC-486 phosphate disodium undergoes several chemical reactions relevant to its mechanism of action:
These reactions are critical for understanding how VXC-486 phosphate disodium exerts its antibacterial effects.
The mechanism of action for VXC-486 phosphate disodium involves:
Data from pharmacological studies indicate that VXC-486 exhibits minimal inhibitory concentrations ranging from 0.03 to 0.30 µg/mL against sensitive strains and up to 5.48 µg/mL against resistant strains.
VXC-486 phosphate disodium presents several notable physical and chemical properties:
These properties contribute to its efficacy as an antibacterial agent in clinical applications.
VXC-486 phosphate disodium has significant potential applications in the treatment of:
Research continues into optimizing its use in clinical settings, with ongoing studies assessing its efficacy across different bacterial strains and infection models.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3